molecular formula C13H18OSi B11887427 Cyclopentanone, 3-(dimethylphenylsilyl)- CAS No. 109023-10-1

Cyclopentanone, 3-(dimethylphenylsilyl)-

Cat. No.: B11887427
CAS No.: 109023-10-1
M. Wt: 218.37 g/mol
InChI Key: ATYQIQHFAGEZRO-UHFFFAOYSA-N
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Description

3-(Dimethyl(phenyl)silyl)cyclopentanone is an organosilicon compound with the molecular formula C13H18OSi It is characterized by the presence of a cyclopentanone ring substituted with a dimethyl(phenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl(phenyl)silyl)cyclopentanone typically involves the reaction of cyclopentanone with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl enolate intermediate, which then undergoes silylation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclopentanone are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl(phenyl)silyl)cyclopentanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes .

Scientific Research Applications

3-(Dimethyl(phenyl)silyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Dimethyl(phenyl)silyl)cyclopentanone exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and influence the reactivity of the cyclopentanone ring. These interactions are crucial for the compound’s role in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilylcyclopentanone
  • Phenylsilylcyclopentanone
  • Dimethylsilylcyclopentanone

Uniqueness

3-(Dimethyl(phenyl)silyl)cyclopentanone is unique due to the presence of both dimethyl and phenyl groups attached to the silicon atom. This combination imparts distinct reactivity and stability compared to other silyl-substituted cyclopentanones. The phenyl group enhances the compound’s ability to participate in various chemical reactions, while the dimethyl groups provide steric protection .

Properties

CAS No.

109023-10-1

Molecular Formula

C13H18OSi

Molecular Weight

218.37 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]cyclopentan-1-one

InChI

InChI=1S/C13H18OSi/c1-15(2,12-6-4-3-5-7-12)13-9-8-11(14)10-13/h3-7,13H,8-10H2,1-2H3

InChI Key

ATYQIQHFAGEZRO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CCC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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